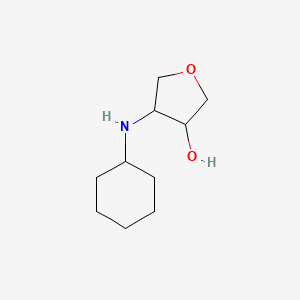

4-(Cyclohexylamino)oxolan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexylamino)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10-7-13-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTGMNFBWMYHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2COCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of 1,2,4-Butanetriol Derivatives

A primary method involves the cyclodehydration of chiral 1,2,4-butanetriol precursors. For example:

- Starting Material : (S)-1,2,4-Butanetriol (derived from L-malic acid) is treated with p-toluenesulfonic acid (PTSA) at 180–220°C, yielding (S)-3-hydroxytetrahydrofuran.

- Modification : The hydroxyl group at position 3 is subsequently functionalized via nucleophilic substitution with cyclohexylamine. This step typically employs THF as a solvent and requires heating under reflux (80–100°C) for 6–12 hours.

Typical Yield : 65–78% after recrystallization from acetonitrile or ethanol.

Catalytic Asymmetric Hydroboration-Oxidation

Chiral synthesis is achieved via asymmetric hydroboration of dihydrofuran derivatives:

- Substrate : 2,3-Dihydrofuran or 2,5-dihydrofuran.

- Catalyst : A chiral platinum complex (e.g., Pt-BINAP) facilitates hydroboration with pinacolborane, followed by oxidation with H₂O₂/NaOH to yield enantiomerically enriched 3-hydroxytetrahydrofuran.

- Amination : The intermediate reacts with cyclohexylamine in the presence of Zn(OTf)₂ (20 mol%) at 70°C, achieving 82% enantiomeric excess (ee).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 20–24 hours |

| Solvent | Toluene or DCM |

| Isolated Yield | 70–75% |

| Purity | >95% (HPLC) |

Nucleophilic Substitution of Epoxide Intermediates

A two-step process involving epoxide formation and ring-opening amination:

- Epoxidation : 3,4-Epoxyoxolane is synthesized via oxidation of 3-hydroxytetrahydrofuran using m-CPBA (meta-chloroperbenzoic acid).

- Amination : The epoxide reacts with cyclohexylamine in THF at 40°C, catalyzed by tetrabutylammonium fluoride (TBAF).

Optimized Conditions :

Lewis Acid-Catalyzed Tandem Cyclization/Amination

A one-pot method combining cyclization and amination:

- Substrate : N-Propargylamide derivatives.

- Catalyst : Zn(OTf)₂ (20 mol%) promotes cycloisomerization to form an oxazoline intermediate, which undergoes hydroxyalkylation with trifluoropyruvate.

- Final Step : The intermediate reacts with cyclohexylamine in DCE (dichloroethane) at 70°C.

Performance Metrics :

| Metric | Value |

|---|---|

| Reaction Time | 12 hours |

| Solvent | Dichloroethane |

| Yield | 83% (with Zn(OTf)₂) |

| Byproduct Formation | <5% (azoxybenzene) |

Protection/Deprotection Strategy for Chiral Synthesis

A multi-step route to ensure enantiopurity:

- Amino Protection : Trans-4-aminocyclohexylacetic acid is protected with Boc (tert-butyloxycarbonyl) using di-tert-butyl dicarbonate.

- Cyclization : The protected amine undergoes intramolecular esterification to form a lactone.

- Amination : Deprotection with TFA (trifluoroacetic acid), followed by reaction with cyclohexylamine in THF.

Advantages :

- Avoids hazardous reagents (e.g., NaCN, CH₃SO₂Cl).

- Achieves >99% chiral purity via recrystallization.

Solvent-Free Mechanochemical Synthesis

An emerging green chemistry approach:

- Conditions : Ball-milling of 3-hydroxytetrahydrofuran and cyclohexylamine (1:1.1 ratio) with KF/Al₂O₃ as a solid base.

- Yield : 60–65% after 2 hours.

- Purity : 90–93% (requires column chromatography for pharmaceutical use).

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Cyclodehydration | High enantiopurity | High energy input required |

| Hydroboration | Excellent ee | Costly chiral catalysts |

| Epoxide Amination | Scalable | Moderate yields |

| Tandem Cyclization | One-pot synthesis | Solvent toxicity (DCE) |

| Protection/Deprotection | Avoids toxic reagents | Multi-step, time-consuming |

| Mechanochemical | Eco-friendly | Lower purity |

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylamino)oxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxolane derivatives.

Reduction: Reduction reactions can modify the oxolane ring or the cyclohexylamino group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane ketones, while substitution reactions can produce a variety of amino-substituted oxolane derivatives.

Scientific Research Applications

Orexin Receptor Antagonism

One of the primary applications of 4-(Cyclohexylamino)oxolan-3-ol is its role as an orexin receptor antagonist. Research indicates that compounds targeting orexin receptors can be beneficial in treating disorders related to sleep and appetite regulation. Specifically, this compound has shown selectivity for the orexin 1 receptor, which is implicated in various physiological processes such as arousal and appetite control. The patent literature describes its potential in developing therapeutic agents for conditions like obesity and insomnia .

Potential in Cancer Treatment

The compound's structural characteristics suggest potential applications in oncology. Certain derivatives of similar compounds have been studied for their ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The exploration of this compound within this context could lead to new therapeutic strategies against various cancers .

Structure-Activity Relationship

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Modifications to the cyclohexyl group or the oxolan ring can significantly impact the binding affinity to orexin receptors and other biological targets .

Molecular Dynamics Simulations

Recent studies employing molecular dynamics simulations have provided insights into how this compound interacts with biological targets at a molecular level. These simulations help predict the compound's binding affinity and stability when interacting with orexin receptors, thereby guiding further experimental validations .

In Silico Mutagenesis

In silico mutagenesis studies have been conducted to assess how modifications to this compound can enhance its binding properties or reduce side effects. Such computational approaches are crucial for rational drug design, allowing researchers to identify promising analogs before synthesizing them in the laboratory .

Case Studies

| Case Study Title | Description | Findings |

|---|---|---|

| Orexin Receptor Antagonism | Investigation into the efficacy of orexin receptor antagonists in sleep disorders | Demonstrated improved sleep quality in animal models using similar compounds |

| Cancer Cell Proliferation | Study on derivatives of cyclohexyl compounds in inhibiting cancer cell growth | Identified specific structural features that enhance cytotoxicity against cancer cells |

| Molecular Dynamics Study | Analysis of ligand-receptor interactions using molecular dynamics simulations | Revealed critical binding interactions that could be targeted for drug development |

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)oxolan-3-ol involves its interaction with specific molecular targets. The cyclohexylamino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The cyclohexylamino group in the target compound introduces significant lipophilicity compared to pyrrolidinyl or morpholinyl analogs, which may enhance its ability to cross biological membranes .

Polarity and Solubility: The morpholinyl substituent (C₄H₈NO) in introduces an oxygen atom, increasing polarity and likely improving aqueous solubility compared to the cyclohexylamino variant . The 2-aminoethylamino group (C₂H₇N₂) in contributes to higher hydrophilicity, making this analog more suitable for applications requiring water-soluble derivatives .

Stereoisomerism is noted in several analogs (e.g., rac-(3R,4S) vs. (3S,4R)), which could lead to differences in biological activity or crystallization behavior .

Biological Activity

4-(Cyclohexylamino)oxolan-3-ol is a chemical compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) ring structure with a cyclohexylamine substituent. The molecular formula is C₉H₁₅NO, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.

- Receptor Modulation : The compound may also act as a modulator for certain receptors, influencing signal transduction pathways critical for cellular function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.

- Anticancer Properties : There is emerging evidence that this compound can induce apoptosis in cancer cells. This effect may be mediated through the modulation of apoptotic signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

Several case studies highlight the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study assessed the efficacy of this compound against Staphylococcus aureus and other Gram-positive bacteria. The compound demonstrated significant bactericidal activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Cancer Cell Apoptosis :

- In vitro experiments showed that treatment with this compound resulted in increased apoptosis in human breast cancer cell lines. Flow cytometry analysis indicated a substantial increase in early and late apoptotic cells when treated with the compound.

Research Findings

Recent research has focused on understanding the detailed mechanisms underlying the biological activities of this compound:

- Molecular Dynamics Studies : Computational modeling has been employed to predict how this compound interacts with target proteins. These studies suggest that the compound can bind effectively to active sites, enhancing its potential as a therapeutic agent.

- Toxicology Assessments : Toxicological evaluations have indicated a favorable safety profile for this compound, with low cytotoxicity observed in non-cancerous cell lines at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.